molecular formula C12H11I B13887471 1-(2-Iodoethyl)naphthalene

1-(2-Iodoethyl)naphthalene

Cat. No.: B13887471
M. Wt: 282.12 g/mol
InChI Key: NEIMZZNLXTVJOB-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)naphthalene is an organic compound with the molecular formula C12H11I It is a derivative of naphthalene, where an iodoethyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)naphthalene can be synthesized through the iodination of 1-(2-ethyl)naphthalene. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-(2-ethyl)naphthalene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various naphthalene derivatives depending on the nucleophile used.
  • Oxidation reactions produce naphthalene derivatives with higher oxidation states.
  • Reduction reactions result in the formation of 1-(2-ethyl)naphthalene.

Scientific Research Applications

1-(2-Iodoethyl)naphthalene has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)naphthalene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the iodine atom.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)naphthalene
  • 1-(2-Chloroethyl)naphthalene
  • 1-(2-Fluoroethyl)naphthalene

Comparison: 1-(2-Iodoethyl)naphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity patterns and interactions with other molecules. The iodine atom also imparts distinct physical and chemical properties, such as higher molecular weight and different solubility characteristics, compared to its halogenated counterparts.

Properties

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-(2-iodoethyl)naphthalene

InChI

InChI=1S/C12H11I/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

NEIMZZNLXTVJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCI

Origin of Product

United States

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